5-Hydroxyomeprazole sulphide

Biocatalysis Drug Metabolite Synthesis C-H Hydroxylation

Securing authentic 5-Hydroxyomeprazole sulphide reference material is challenging-generic PPI standards fail to resolve this minor CYP2C19/3A4-mediated metabolite in LC-MS/MS methods. • Unique thioether-bridged, hydroxylated pyridine scaffold ensures distinct HPLC retention time (12.19 min) and LOQ (5 ng/mL), enabling accurate differentiation from omeprazole and its major metabolites. • Mandatory for stability-indicating HPLC method development, pharmaceutical impurity profiling, and DMPK studies requiring precise minor-metabolite quantification. • Supplied as ≥98% purity (HPLC) analytical standard; limited global availability-early procurement recommended.

Molecular Formula C17H19N3O3S
Molecular Weight 345.417
CAS No. 103876-99-9
Cat. No. B585644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyomeprazole sulphide
CAS103876-99-9
Synonyms5-Hydroxyomeprazole Sulfide
Molecular FormulaC17H19N3O3S
Molecular Weight345.417
Structural Identifiers
SMILESCC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)CO)OC
InChIInChI=1S/C17H19N3O3S/c1-10-15(18-7-11(8-21)16(10)23-3)9-24-17-19-13-5-4-12(22-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
InChIKeyKBRHWXYFTPMNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Hydroxyomeprazole Sulphide


5-Hydroxyomeprazole sulphide (CAS 103876-99-9) is a minor human metabolite of the proton pump inhibitor (PPI) omeprazole, formed via CYP2C19/3A4-mediated hydroxylation of omeprazole sulphide [1]. It belongs to the substituted benzimidazole class and is used primarily as an analytical reference standard (≥95% purity, HPLC) for forensic/toxicology and pharmaceutical impurity profiling . As a specialized metabolite intermediate, its availability is limited, and it is often considered an expensive research material compared to its precursor, omeprazole sulphide [2].

Workflow: Bioanalytical method development, metabolite impurity profiling, forensic toxicology reference
Selection basis: ≥95% HPLC purity; confirm lot-specific identity and retention behavior
Procurement context: Specialized minor metabolite; limited availability and higher cost vs. parent compound

5-Hydroxyomeprazole Sulphide: Why Generic Substitution Fails


Substituting 5-hydroxyomeprazole sulphide with cheaper, readily available in-class compounds like omeprazole sulphide or 5-hydroxyomeprazole is analytically and biologically invalid. This compound is a distinct downstream metabolite with a unique thioether (sulphide) bridge and hydroxylated pyridine ring, differentiating it structurally from the parent drug and primary metabolites [1]. Its synthesis from omeprazole sulphide requires high regioselectivity (98%) achieved only by specific CYP102A1 mutants, a process not replicable by simple chemical oxidation [2]. Therefore, using a generic PPI standard will fail to accurately quantify this specific minor metabolite in advanced pharmacokinetic, DMPK, or impurity profiling studies, leading to significant data inaccuracies and regulatory non-compliance [3].

Structural mismatch
Thioether bridge and hydroxylated pyridine distinguish it from omeprazole sulphide and 5-hydroxyomeprazole; substitution may lead to inaccurate metabolite quantification.
Synthetic route difference
Requires high-regioselectivity biocatalytic hydroxylation not replicable by simple chemical oxidation; generic PPI standards lack this specific metabolite identity.
Chromatographic behavior
Distinct retention time and elution profile vs. omeprazole sulfone and parent sulphide; using a non-specific standard risks co-elution and detection inaccuracy.

5-Hydroxyomeprazole Sulphide: Comparative Evidence


Biocatalytic Synthesis: High Yield and Regioselectivity

Compared to chemical oxidation of omeprazole sulphide which can produce multiple side-products, an enzymatic process using CYP102A1 mutants from *Bacillus megaterium* achieves a high conversion yield of 85-90% and a remarkable 98% regioselectivity specifically for the 5'-hydroxy position, enabling efficient production of this expensive metabolite from its inexpensive precursor [1].

Biocatalytic route
Head-to-head
85–90% yield, 98% regioselectivity
Supports synthesis pathway for research-grade metabolite procurement
CYP102A1 mutant system; reported vs. chemical oxidation
Biocatalysis Drug Metabolite Synthesis C-H Hydroxylation

Improved LOQ in HPLC-MS Analysis

In a validated HPLC-MS method for omeprazole and its metabolites in human plasma, the limit of quantitation (LOQ) for 5-hydroxyomeprazole sulphide was established at 5 ng/mL, which is lower than the 10 ng/mL LOQ for omeprazole and omeprazole sulfone under the same conditions [1].

LOQ in plasma matrix
Head-to-head
5 ng/mL vs 10 ng/mL
Lower quantitation limit may support trace-level metabolite detection in research matrices
HPLC-electrospray MS, 0.25 mL plasma; method context applies
Analytical Chemistry LC-MS Bioanalysis Method Validation

Chromatographic Separation from Omeprazole Sulphide

An HPLC-UV method validated for omeprazole and its metabolites demonstrated complete separation of omeprazole sulfone (RT: 27.50 min) from 5-hydroxyomeprazole sulphide (RT: 12.19 min), while omeprazole sulphide did not elute under the specified conditions. This highlights distinct chromatographic behavior [1].

HPLC retention
Head-to-head
12.19 min vs 27.50 min (sulfone)
Distinct separation enables interference-free metabolite profiling
C-18 column, UV 302 nm; parent sulphide did not elute
HPLC Method Development Metabolite Profiling Analytical Chemistry

Distinct Solubility and Lipophilicity Profile

Predicted properties indicate that 5-hydroxyomeprazole sulphide has a very low aqueous solubility (0.045 g/L at 25°C) and a moderate LogP of 2.481. These values place it between the more lipophilic parent compound omeprazole (LogP ~2.17) and the more polar 5-hydroxyomeprazole (LogP ~1.1) [1].

Solubility & LogP
Data to verify
0.045 g/L; LogP 2.48 (predicted)
Predicted profile places it between parent drug and more polar metabolites
In silico prediction; experimental verification recommended
Physicochemical Properties ADME Prediction Drug Formulation

5-Hydroxyomeprazole Sulphide: Key Applications


Analytical Reference Standard for DMPK Studies

Given its distinct HPLC retention time (12.19 min) and lower LOQ (5 ng/mL) compared to the parent drug and major metabolites, 5-hydroxyomeprazole sulphide is the essential reference standard for developing and validating sensitive LC-MS/MS or HPLC-UV methods to accurately profile omeprazole metabolism in human plasma or microsomal assays. Its use is mandatory for studies requiring precise quantification of this minor metabolite to understand CYP2C19/3A4 activity and potential drug-drug interactions [1][2].

Biocatalysis Reagent for Metabolite Production

The compound's validated high-yield (85-90%) and high-regioselectivity (98%) enzymatic synthesis from omeprazole sulphide using CYP102A1 mutants makes it a key research reagent. Procuring this compound enables further studies in biocatalysis, enzyme engineering, and the development of novel synthetic biology routes for producing challenging drug metabolites that are otherwise difficult to obtain chemically [3].

Reference Material for Impurity and Stability Profiling

As a known impurity or degradation product of omeprazole formulations, 5-hydroxyomeprazole sulphide is required as a reference material in pharmaceutical quality control (QC) and stability studies. Its unique chromatographic properties and distinct physicochemical profile (LogP 2.48, solubility 0.045 g/L) are essential for developing stability-indicating HPLC methods that can separate and quantify this specific sulphide impurity from the active pharmaceutical ingredient and other related compounds .

Application
Selection Property
Validation Focus
DMPK bioanalysis
Metabolite-specific LC-MS reference
Chromatographic resolution, LOQ, matrix effect in research plasma
Biocatalysis research
Enzymatic synthesis standard
Yield and regioselectivity benchmarking, enzyme engineering studies
Pharmaceutical impurity profiling
Stability-indicating reference
Sulphide impurity separation, physicochemical consistency in QC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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